1-(3-Methyl-4-nitrophenyl)piperidine-2-carboxylic acid is an organic compound characterized by the molecular formula and a molecular weight of 264.28 g/mol. This compound is notable for its potential applications in medicinal chemistry, particularly in the development of pharmaceuticals targeting specific biochemical pathways. The compound contains a piperidine ring substituted with a nitrophenyl group, which contributes to its biological activity and chemical reactivity.
This compound is classified as a piperidine derivative, which is a category of organic compounds featuring a six-membered ring containing one nitrogen atom. It is often used in the synthesis of various biologically active molecules. The compound can be sourced from chemical suppliers specializing in organic compounds, such as Benchchem and PubChem, which provide detailed information on its properties and synthesis methods.
The synthesis of 1-(3-Methyl-4-nitrophenyl)piperidine-2-carboxylic acid can be achieved through several synthetic routes. A prominent method involves the Suzuki–Miyaura coupling reaction, which facilitates the formation of carbon-carbon bonds between aryl halides and boronic acids in the presence of a palladium catalyst. This method is advantageous due to its mild reaction conditions and high yields.
The molecular structure of 1-(3-Methyl-4-nitrophenyl)piperidine-2-carboxylic acid includes:
1-(3-Methyl-4-nitrophenyl)piperidine-2-carboxylic acid undergoes several chemical reactions:
Oxidation:
Reduction:
Substitution:
The specific products formed from these reactions depend on conditions such as temperature, solvent choice, and concentration of reagents.
The mechanism of action for 1-(3-Methyl-4-nitrophenyl)piperidine-2-carboxylic acid involves its interaction with biological targets:
Research indicates that this compound may modulate gene expression related to oxidative stress and inflammation, impacting cellular metabolism and signaling pathways.
1-(3-Methyl-4-nitrophenyl)piperidine-2-carboxylic acid exhibits several notable physical properties:
Key chemical properties include:
Relevant analyses often include spectroscopic methods (NMR, IR) for structural confirmation and purity assessment.
1-(3-Methyl-4-nitrophenyl)piperidine-2-carboxylic acid has various applications in scientific research:
Piperidine derivatives represent a cornerstone of central nervous system (CNS) drug discovery due to their structural adaptability, bioavailability, and capacity to engage diverse biological targets. The piperidine ring in 1-(3-methyl-4-nitrophenyl)piperidine-2-carboxylic acid enables conformational flexibility, allowing optimal positioning within binding pockets of enzymes or receptors. Positional isomerism further modulates pharmacodynamics:
Table 1: Bioactive Piperidine Carboxylic Acid Derivatives in Drug Discovery
Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Key Structural Features |
---|---|---|---|---|
1-(3-Methyl-4-nitrophenyl)piperidine-2-carboxylic acid | 1189547-44-1 | C₁₃H₁₆N₂O₄ | 264.28 | 2-position carboxylic acid; 3-methyl-4-nitrophenyl |
1-(4-Nitrophenyl)piperidine-2-carboxylic acid | 1103838-83-0 | C₁₂H₁₄N₂O₄ | 250.25 | Unsubstituted nitrophenyl |
1-(3-Methoxy-4-nitrophenyl)piperidine-4-carboxylic acid | 1017782-83-0 | C₁₃H₁₆N₂O₅ | 280.28 | 4-position carboxylic acid; methoxy substituent |
1-(3-Methyl-4-nitrophenyl)piperidine-3-carboxylic acid | 942474-63-7 | C₁₃H₁₆N₂O₄ | 264.28 | 3-position carboxylic acid |
Piperidine’s protonation adaptability critically influences receptor binding. For sigma-1 receptors (σ1R), the piperidine nitrogen forms a salt bridge with Glu172 in the binding pocket—a key interaction absent in piperazine analogs like KSK67. Crystallographic studies confirm that protonated piperidine derivatives (e.g., KSK68) exhibit higher σ1R affinity due to this electrostatic interaction [3]. This underpins the scaffold’s utility in designing dual-acting ligands, such as histamine H3 receptor (H3R) antagonists with concurrent σ1R modulation for neuropathic pain [3].
The 3-methyl-4-nitrophenyl moiety in this compound is engineered for electronic modulation and steric optimization. The nitro group (-NO₂) serves as a strong electron-withdrawing unit that:
Table 2: Impact of Nitrophenyl Substituent Patterns on Pharmacological Properties
Substituent Pattern | Example Compound | Biological Implications |
---|---|---|
3-Methyl-4-nitro | 1-(3-Methyl-4-nitrophenyl)piperidine-2-carboxylic acid | Methyl group enhances lipophilicity for CNS penetration; nitro position optimizes steric fit in σ1R pockets |
3-Methoxy-4-nitro | 1-(3-Methoxy-4-nitrophenyl)piperidine-4-carboxylic acid | Methoxy group increases electron donation, altering affinity for H3R vs. σ1R [2] |
4-Nitro (unsubstituted) | 1-(4-Nitrophenyl)piperidine-2-carboxylic acid | Simpler structure with reduced steric hindrance; lower molecular weight enhances solubility |
3-Carbamoyl-4-nitro | 1-(3-Carbamoyl-4-nitrophenyl)piperidine-4-carboxylic acid | Carbamoyl adds H-bond donor/acceptor capacity, potentially improving kinase affinity [2] |
Positional isomerism profoundly influences target engagement. The 3-methyl group in this compound balances lipophilicity (log P) and steric bulk, promoting blood-brain barrier permeability while avoiding excessive hydrophobic burial in σ1R. Comparative studies show that 3-methoxy analogs shift selectivity toward H3R due to altered hydrogen-bonding networks [2] [4]. This "substituent tuning" enables medicinal chemists to navigate multitarget landscapes—e.g., optimizing σ1R/H3R polypharmacology for neuropathic pain without compromising CNS exposure [3].
The evolution of 1-(3-methyl-4-nitrophenyl)piperidine-2-carboxylic acid aligns with two paradigm shifts in CNS drug discovery:
Table 3: Key Compounds in the Evolution of Dual H3R/σ1R Therapeutics
Compound | Core Scaffold | H3R Affinity (Ki, nM) | σ1R Affinity (Ki, nM) | Design Significance |
---|---|---|---|---|
Pitolisant | Piperidine | 1.0 | 50 | First approved H3R antagonist; revealed σ1R polypharmacology |
S1RA | Non-piperidine | >10,000 | 0.5 | Selective σ1R antagonist in Phase II trials for neuropathic pain |
KSK68 | Piperidine | 3.2 | 8.7 | Validated dual H3R/σ1R antagonism with in vivo analgesic efficacy |
Compound 12 | Piperidine | 12.5 | 6.3 | Lead from recent series; broad-spectrum analgesic activity [3] |
CAS No.: 355137-87-0
CAS No.: 1460-73-7
CAS No.: 5287-45-6
CAS No.: 13205-44-2
CAS No.: